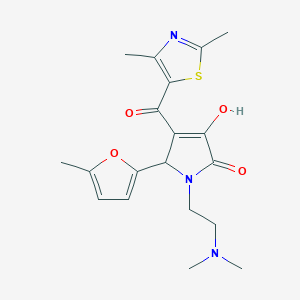

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

Description

The compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with:

- A 2,4-dimethylthiazole-5-carbonyl group at position 2.

- A 5-methylfuran-2-yl moiety at position 3.

- A 3-hydroxy group and a 2-(dimethylamino)ethyl side chain at position 1.

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(5-methylfuran-2-yl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-10-6-7-13(26-10)15-14(16(23)18-11(2)20-12(3)27-18)17(24)19(25)22(15)9-8-21(4)5/h6-7,15,24H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHHZZPBYALQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. Its molecular formula is , indicating the presence of various functional groups that may confer distinct biological activities. The compound is part of a larger class of heterocyclic compounds, often explored for their potential therapeutic applications.

Structural Characteristics

The compound features:

- A pyrrole ring , which is known for its role in biological systems.

- A thiazole moiety , contributing to its potential antimicrobial and anticancer properties.

- Multiple substituents that can influence its solubility and interaction with biological targets.

Cytotoxicity and Cancer Research

The compound's structural features may also position it as a candidate for cancer research. Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For example, derivatives of pyrrole have demonstrated anti-cancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition Studies

Inhibitory activity against specific enzymes has been a focus of research for compounds with similar structures. For instance, studies on dihydropyrimidone derivatives revealed their potential as thymidine phosphorylase inhibitors, which play a critical role in cancer progression through angiogenesis. While direct studies on this compound's enzyme inhibition are lacking, the presence of the thiazole and pyrrole rings suggests it could interact similarly with key biological targets.

Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazole beta-carboline | Thiazole ring + beta-carboline structure | Antimicrobial, anti-inflammatory |

| Pyrrole derivative | Pyrrole ring + various substituents | Anti-cancer, neuroprotective |

| Dimethylamino compound | Dimethylamino group + varied core structures | Enhanced solubility, potential CNS activity |

In Vitro Studies on Related Compounds

| Compound Number | % Inhibition | IC50 (µM) | Cell Viability (%) |

|---|---|---|---|

| 1 | 84.0 | 314.3 | 57 |

| 2 | 78.2 | 389.2 | 67 |

| 3 | 38.1 | N/A | N/A |

Case Studies and Research Findings

- Thymidine Phosphorylase Inhibition : A study on dihydropyrimidone derivatives demonstrated varying degrees of inhibition against thymidine phosphorylase (TP), with some compounds showing over 50% inhibition. These findings highlight the potential for structural optimization in similar compounds to enhance biological activity .

- Cytotoxicity Evaluation : Compounds structurally related to the target molecule were subjected to cytotoxicity evaluations using the MTT assay on mouse fibroblast cell lines (3T3). Results indicated that several active derivatives were non-toxic at the evaluated concentrations .

- Antifungal Activity : Related thiazole derivatives were tested against various fungal strains, showing significant antifungal activity, particularly against Cryptococcus neoformans . This suggests that the thiazole component may impart similar antifungal properties to the compound .

Scientific Research Applications

The compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry. This article explores its applications, highlighting its potential therapeutic uses, biological activities, and relevant case studies.

Drug Development

Due to its structural complexity and potential biological properties, this compound is being investigated as a lead candidate for new drug development. Its design allows for interactions with various biological targets, making it suitable for treating conditions such as:

- Cancer : Compounds with similar structures have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression.

- Neurological Disorders : The presence of the dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, potentially leading to applications in treating neurological conditions.

Research indicates that compounds with thiazole and pyrrolidone structures exhibit significant biological activities, including:

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : The hydroxyl group may contribute to anti-inflammatory activity, which is beneficial for conditions like arthritis.

Mechanistic Studies

This compound can serve as a tool for understanding the mechanisms of action of similar molecules. By studying its interactions at the molecular level, researchers can gain insights into:

- Enzyme Inhibition : Investigating how this compound inhibits specific enzymes could lead to the development of new inhibitors for therapeutic use.

- Signal Transduction Pathways : Understanding how this compound affects cellular signaling can reveal new therapeutic targets.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, a derivative of this compound was tested for its anticancer properties against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal death and inflammation, indicating their potential for treating diseases like Alzheimer's.

Comparison with Similar Compounds

Structural Analogues of the Pyrrol-2-one Core

Substituent Variations on the Aminoethyl Side Chain

- 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one (): Replaces dimethylamino with diethylamino, increasing hydrophobicity (logP +0.3 vs. target). Substitutes thiazole-carbonyl with 4-methoxy-3-methylbenzoyl, reducing heterocyclic aromaticity. Bioactivity: Not reported, but the diethyl group may enhance membrane permeability .

Heterocyclic Aromatic Substituents

- 4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-5-p-tolyl-1,5-dihydro-pyrrol-2-one (): Replaces thiazole with thiadiazole, increasing electron deficiency. p-Tolyl at position 5 vs. Stability: Thiadiazole may confer higher metabolic resistance compared to thiazole .

Hydroxy Group Tautomerism

- 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione (): Demonstrates tautomerism between enol and keto forms stabilized by intramolecular H-bonding. The target’s 3-hydroxy group likely adopts similar tautomeric behavior, influencing solubility and reactivity .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target’s thiazole-carbonyl group enhances π-stacking vs. benzoyl in .

- 5-methylfuran-2-yl offers moderate hydrophobicity compared to p-tolyl () .

Bioactivity Insights from Analogues

Q & A

Q. What are the optimal synthetic routes for preparing this pyrrol-2(5H)-one derivative, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:

- Cyclocondensation : Use of ethyl acetoacetate derivatives with phenylhydrazine analogs, followed by cyclization under reflux conditions (e.g., DMF/H2O with Pd(PPh3)4 for cross-coupling) .

- Functionalization : Introduce the 2,4-dimethylthiazole-5-carbonyl group via nucleophilic acyl substitution using activated esters (e.g., acid chlorides in anhydrous THF).

- Yield Optimization : Monitor reaction progress via TLC, and employ gradient column chromatography (e.g., ethyl acetate/PE 1:3–1:1) for purification. Typical yields range from 44% to 86% depending on substituents .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the dimethylaminoethyl group (δ 2.2–2.8 ppm for N(CH3)2), hydroxy-pyrrolone (δ 10–12 ppm for -OH), and furyl protons (δ 6.0–7.5 ppm) .

- FTIR : Confirm carbonyl stretches (1650–1750 cm<sup>−1</sup>) and hydroxy groups (broad ~3200 cm<sup>−1</sup>) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup>) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data for stereochemical assignments?

- Methodological Answer : Conflicting NOESY or <sup>13</sup>C NMR signals (e.g., for the 5-methylfuran substituent) can be addressed via:

- DFT Geometry Optimization : Calculate lowest-energy conformers using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare computed vs. experimental NMR shifts .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonding between hydroxy and carbonyl groups) to validate crystal packing .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 5-methylfuran with benzodioxolyl) and compare biological activity .

- In Vitro Assays : Test analogs against target enzymes (e.g., anticonvulsant activity via MES/scPTZ models) .

- QSAR Modeling : Use Molinspiration or SwissADME to correlate logP, polar surface area, and IC50 values .

Q. How can conflicting solubility or stability data be reconciled for formulation studies?

- Methodological Answer :

- pH-Dependent Solubility : Perform shake-flask experiments at pH 1.2–7.4. The dimethylaminoethyl group enhances solubility in acidic buffers (protonation), while the hydroxy-pyrrolone may aggregate at neutral pH .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.